![molecular formula C8H11N5O2 B586526 Dihydroxy Moxonidine CAS No. 352457-32-0](/img/structure/B586526.png)
Dihydroxy Moxonidine
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Overview
Description
Dihydroxy Moxonidine (DHM) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHM is a derivative of Moxonidine, which is a selective agonist of the imidazoline receptor. DHM has been found to exhibit promising pharmacological properties that make it an attractive candidate for further research. In
Scientific Research Applications
Cytotoxicity Testing
The compound has been used in the synthesis of novel derivatives that have been tested for cytotoxicity . For instance, the derivative N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide has shown selectivity towards the SISO cell line and induces apoptosis in this cell line .
Antimicrobial Potential
Imidazole containing compounds, such as the one , have been synthesized and evaluated for their antimicrobial potential . They have been found to be effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Antitumor Activity
Imidazole derivatives have been associated with antitumor activity. The structure-activity relationships of these compounds are being studied to understand their antitumor potential .
Anti-inflammatory Properties
Imidazole compounds have been reported to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Imidazole derivatives have also been associated with antidiabetic activity . This opens up possibilities for their use in the treatment of diabetes.
Antiviral Properties
Some imidazole derivatives have shown antiviral properties . This suggests potential applications in the development of antiviral drugs.
Antioxidant Activity
Imidazole compounds have been reported to exhibit antioxidant activity . This property could be harnessed in the development of drugs for conditions associated with oxidative stress.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This suggests potential applications in the treatment of parasitic infections.
Future Directions
properties
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOQTXGPAIGCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747679 |
Source
|
Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |
CAS RN |
352457-32-0 |
Source
|
Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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